molecular formula C11H7ClN2O B13704432 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13704432
M. Wt: 218.64 g/mol
InChI Key: FPHZUEJSMZHEGC-UHFFFAOYSA-N
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Description

5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. Factors such as temperature, solvent choice, and reaction time are crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
  • 5-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Uniqueness

5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from other indole derivatives and can provide specific advantages in certain applications .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

5-chloro-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H7ClN2O/c12-7-2-1-3-8-9(7)6-4-5-13-11(15)10(6)14-8/h1-5,14H,(H,13,15)

InChI Key

FPHZUEJSMZHEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(N2)C(=O)NC=C3)C(=C1)Cl

Origin of Product

United States

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